molecular formula C19H13FN2O4S B12146850 (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12146850
M. Wt: 384.4 g/mol
InChI Key: KSMZXWXFGSKSHX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a distinctive structure. Let’s break it down:

    Chemical Formula: C₁₈H₁₃FN₂O₄S

    IUPAC Name: (4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

The compound contains a pyrrolidine ring, a fluorophenyl group, and a thiophene moiety. The presence of the oxazole ring adds further complexity.

Preparation Methods

Synthetic Routes:

    Knoevenagel Condensation:

Industrial Production:

  • Industrial-scale production typically involves optimization of the synthetic routes mentioned above.
  • Precursor availability, reaction yields, and purification methods play crucial roles.

Chemical Reactions Analysis

    Oxidation: The hydroxythiophene undergoes oxidation during hydroxylation.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Reagents: Common reagents include piperidine, m-chloroperbenzoic acid, and base.

    Major Products: The desired compound is the major product, but side products may also form.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May find applications in materials science or agrochemicals.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyrrolidine, fluorophenyl, and thiophene sets it apart.

    Similar Compounds: Related compounds include other pyrrolidinediones and fluorinated aromatics.

Properties

Molecular Formula

C19H13FN2O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H13FN2O4S/c1-10-9-14(21-26-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-27-13/h2-9,16,24H,1H3

InChI Key

KSMZXWXFGSKSHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

solubility

>57.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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